2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-N-mesitylacetamide
Description
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-N-mesitylacetamide is a sulfur-containing acetamide derivative characterized by a pyrimidinyl ring substituted with hydroxy and methyl groups at positions 4 and 6, respectively, and a mesityl (2,4,6-trimethylphenyl) group attached to the acetamide nitrogen.
Properties
Molecular Formula |
C16H19N3O2S |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C16H19N3O2S/c1-9-5-10(2)15(11(3)6-9)18-14(21)8-22-16-17-12(4)7-13(20)19-16/h5-7H,8H2,1-4H3,(H,18,21)(H,17,19,20) |
InChI Key |
OKRNOOIAWGXCDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=CC(=O)N2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-N-mesitylacetamide typically involves the reaction of 4-hydroxy-6-methyl-2-pyrimidinethiol with N-mesitylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-N-mesitylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles attached to the pyrimidine ring.
Scientific Research Applications
The search results provide information on 2-Amino-4-hydroxy-6-methylpyrimidine and related compounds. Here's a summary of the available data:
2-Amino-4-hydroxy-6-methylpyrimidine
- Formula: C5H7N3O
- Molecular Weight: 125.1286
- IUPAC Standard InChI: InChI=1S/C5H7N3O/c1-3-2-4(9)8-5(6)7-3/h2H,1H3,(H3,6,7,9)
- CAS Registry Number: 3977-29-5
- Other names: Several alternative names are listed, including 2-Amino-6-methyl-4-pyrimidinol, Mecytosine, and 4-Methylisocytosine .
IR Spectrum
- Condensed Phase Spectrum data is available .
- The spectrum was digitized by the Coblentz Society from a hard copy .
- The original spectrum was sourced from the Dow Chemical Company (Coblentz No. 8998) on 1964/10/15 .
Related Compound: 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- A method for synthesizing this compound is reported, involving the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one .
- The structure of the compound was confirmed using 1H, 13C NMR, IR spectroscopy, mass spectrometry, and elemental analysis .
- This compound may have potential as an anaphylatoxin receptor antagonist, protein CYP2H substrate, platelet aggregation inhibitor, and kidney function stimulant .
4-Hydroxy-6-methyl-2-pyrone
Mechanism of Action
The mechanism of action of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-N-mesitylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-N-mesitylacetamide with structurally or functionally related compounds, focusing on molecular properties, substituents, and biological activities:
Key Structural and Functional Insights:
Pyrimidinyl vs. Thienopyrimidinyl Cores: The pyrimidinyl group in the target compound (hydroxy and methyl substituents) contrasts with the thienopyrimidinyl core in ’s compound. The hydroxy group in the target compound may facilitate hydrogen bonding, similar to the 4-hydroxyphenyl group in ’s analog .
N-Substituent Effects :
- The mesityl group (2,4,6-trimethylphenyl) in the target compound offers steric bulk and lipophilicity compared to the 4-chlorophenyl () or 4-methoxyphenyl () groups. This may influence pharmacokinetic properties like metabolic stability .
Biological Activity Trends :
- Sulfanyl-acetamides with heterocyclic substituents (e.g., oxadiazole-indole hybrids in ) exhibit enzyme inhibition, suggesting the target compound’s pyrimidinyl group could similarly target α-glucosidase or cholinesterases .
- Antimicrobial activity in ’s compound correlates with the presence of electron-donating groups (e.g., methoxy), whereas the target compound’s mesityl group may enhance membrane penetration .
Biological Activity
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-N-mesitylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a pyrimidine ring substituted with a hydroxy group and a mesitylacetamide moiety. Its structure can be represented as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of derivatives related to 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-N-mesitylacetamide. For instance, a related compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 20 |
| 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-N-mesitylacetamide | Pseudomonas aeruginosa | 25 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound exhibits anti-inflammatory activity. Research indicates that it may inhibit key inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect was observed in vitro using macrophage cell lines treated with lipopolysaccharides (LPS) to induce inflammation .
Table 2: Inhibition of Cytokine Production
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 50 |
| IL-6 | 150 | 30 |
| IL-1β | 100 | 20 |
The biological activity of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-N-mesitylacetamide is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Disruption of Biofilm Formation : It has been suggested that this compound can disrupt biofilm formation in Pseudomonas aeruginosa, which is crucial for its pathogenicity .
- Modulation of Immune Response : By downregulating pro-inflammatory cytokines, it may modulate the immune response effectively.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of this compound, which showed enhanced antimicrobial activity compared to the parent structure. These derivatives were tested against a panel of resistant bacterial strains, demonstrating promising results in combating drug-resistant infections .
Q & A
How can researchers optimize the synthetic pathway for 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-N-mesitylacetamide to improve yield and purity?
Basic Research Focus
Synthesis optimization requires addressing low-yield intermediates. For example, highlights multi-step syntheses of pyrimidinyl derivatives with yields as low as 2-5% due to side reactions. Key strategies include:
- Stepwise purification : Use column chromatography after each step to isolate intermediates (e.g., acetamide derivatives) .
- Catalytic optimization : Replace traditional bases with milder alternatives (e.g., K₂CO₃ instead of NaOH) to reduce hydrolysis of the sulfanyl group.
- Temperature control : Maintain reactions at 0–5°C during nucleophilic substitution to stabilize the pyrimidinyl scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
